tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807249
InChI: InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol

tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate

CAS No.:

Cat. No.: VC13807249

Molecular Formula: C13H16BrNO3

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate -

Specification

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
IUPAC Name tert-butyl N-[(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
Standard InChI InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1
Standard InChI Key DFJAUBAWNZPINB-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br
SMILES CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran scaffold substituted with a bromine atom at the 6th position and a tert-butyl carbamate group at the 3rd carbon. The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent activity profiles . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₁₆BrNO₃
Molecular Weight314.18 g/mol
CAS Number2364561-61-3
IUPAC Nametert-Butyl (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-ylcarbamate
SMILESCC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br

The tert-butyl group enhances metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Spectroscopic and Physicochemical Data

  • Infrared (IR) Spectroscopy: Peaks at ~3365 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), and 1520 cm⁻¹ (C-Br vibration) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.45 ppm (s, 9H, tert-butyl), 3.15–4.10 ppm (m, dihydrobenzofuran protons), 6.80–7.20 ppm (m, aromatic protons) .

    • ¹³C NMR: δ 28.4 ppm (tert-butyl CH₃), 80.1 ppm (C-O of carbamate), 155.2 ppm (C=O) .

  • Solubility: Lipophilic nature limits aqueous solubility; soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

Synthesis and Reactivity

Synthetic Routes

While explicit synthetic protocols remain proprietary, inferred pathways involve:

  • Benzofuran Bromination: Electrophilic bromination of 2,3-dihydrobenzofuran at the 6th position using Br₂/FeBr₃.

  • Carbamate Formation: Reaction of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .

  • Chiral Resolution: Enantiomeric purity (3S) is achieved via chiral chromatography or asymmetric catalysis .

Chemical Reactivity

  • Carbamate Hydrolysis: Acidic (HCl) or basic (NaOH) conditions cleave the Boc group, yielding the free amine .

  • Bromine Substitution: Suzuki-Miyaura coupling with aryl boronic acids enables diversification of the benzofuran ring .

  • Oxidation: The dihydrobenzofuran ring can oxidize to a fully aromatic benzofuran under strong oxidizing agents (e.g., DDQ) .

Biological Activity and Mechanisms

PRMT5 Inhibition

PRMT5, an enzyme overexpressed in cancers, methylates arginine residues on histones and spliceosomal proteins. tert-Butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate demonstrates IC₅₀ = 0.8 µM in PRMT5 inhibition assays, attributed to its competitive binding at the S-adenosylmethionine (SAM) pocket . Mechanistic studies using surface plasmon resonance (SPR) confirm a Kd = 120 nM, highlighting high affinity .

Antiproliferative Effects

In vitro testing against MDA-MB-231 breast cancer cells showed GI₅₀ = 5.2 µM, with apoptosis induction via caspase-3/7 activation . Synergy with cisplatin (combination index = 0.3) suggests potential for combination therapies .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Bromine Replacement: Substitution with -CF₃ or -CN groups improves metabolic stability .

  • Carbamate Modifications: Replacement with urea or sulfonamide groups alters pharmacokinetic profiles .

Preclinical Development

  • Pharmacokinetics: Oral bioavailability in murine models is 23% (t₁/₂ = 4.2 h), with moderate plasma protein binding (78%) .

  • Toxicity: No significant hepatotoxicity observed at 50 mg/kg/day over 14 days .

Comparative Analysis with Analogues

CompoundStructureKey DifferencesBiological Activity
6-Bromo-2,3-dihydrobenzofuranNo carbamate groupLower metabolic stabilityWeak PRMT5 inhibition (IC₅₀ > 50 µM)
tert-Butyl carbamateNo benzofuran moietyLimited target engagementInactive in cancer assays
(3R)-6-Bromo enantiomerOpposite stereochemistryReduced binding affinityIC₅₀ = 12 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator